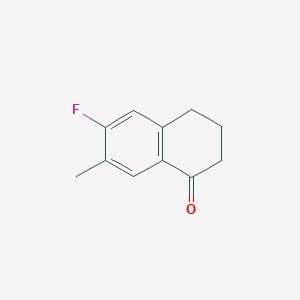![molecular formula C11H20N2O3 B13039968 Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyrrole ring system, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the furo[2,3-c]pyrrole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- (3S,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
Uniqueness
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl (3R,3aS,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 |
Clé InChI |
OOIBMKMVEZHNDG-XHNCKOQMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OC[C@@H]2N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


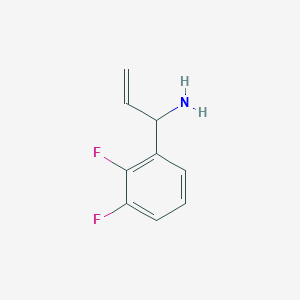
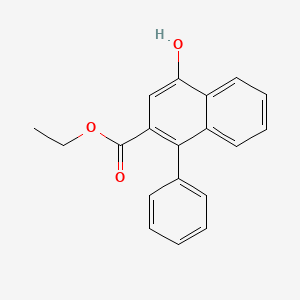
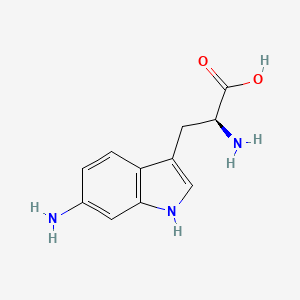
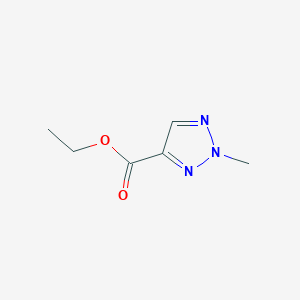
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)
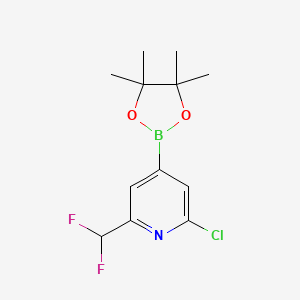
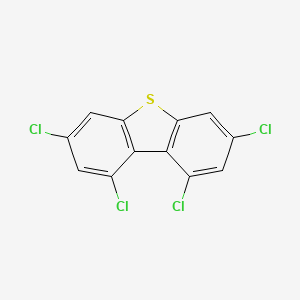
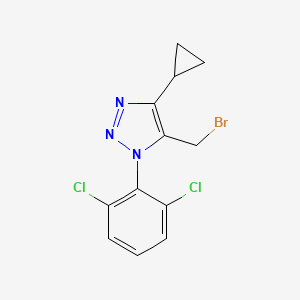
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)
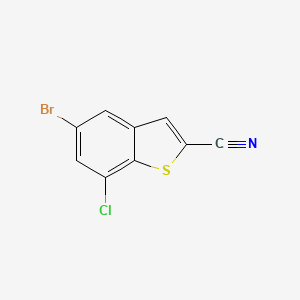
![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)
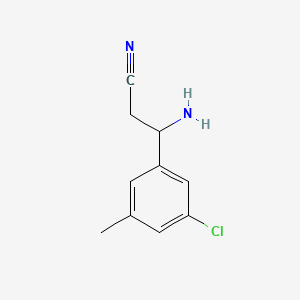
![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)
